molecular formula C36H35ClF3N7O6 B1684508 Telotristat etiprate CAS No. 1137608-69-5

Telotristat etiprate

Cat. No.: B1684508
CAS No.: 1137608-69-5
M. Wt: 754.2 g/mol
InChI Key: XSFPZBUIBYMVEA-CELUQASASA-N
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Description

Telotristat etiprate is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase. It is formulated as this compound, a hippurate salt of telotristat ethyl. This compound is primarily used in combination with somatostatin analog therapy for the treatment of adults with diarrhea associated with carcinoid syndrome that is inadequately controlled by somatostatin analog therapy alone .

Mechanism of Action

Target of Action

Telotristat Etiprate primarily targets Tryptophan Hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . It converts tryptophan to 5-hydroxytryptophan, which is ultimately converted to serotonin .

Mode of Action

This compound, a prodrug, is metabolized in the body to its active form, Telotristat . Telotristat acts as an inhibitor of Tryptophan Hydroxylase, effectively blocking the conversion of tryptophan to 5-hydroxytryptophan . This inhibits the synthesis of serotonin, thereby reducing its levels in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin synthesis pathway . By inhibiting TPH, this compound reduces the production of serotonin, a hormone that can cause severe diarrhea when overproduced . This is particularly relevant in the context of neuroendocrine tumors (NETs), which can secrete excessive serotonin into the bloodstream, leading to carcinoid syndrome .

Pharmacokinetics

This compound is a prodrug that is converted in vivo to Telotristat . Peak plasma concentrations of this compound and Telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose . This compound should be administered orally 3 times daily with food .

Result of Action

The primary result of this compound’s action is a significant reduction in the frequency of daily bowel movements in patients with carcinoid syndrome . By inhibiting serotonin synthesis, this compound effectively controls the severe diarrhea associated with carcinoid syndrome .

Action Environment

The action of this compound is influenced by the presence of carboxylesterases in the body, which hydrolyze the prodrug to its active form, Telotristat . Furthermore, the drug’s efficacy can be influenced by the patient’s diet, as it should be taken with food .

Preparation Methods

The synthesis of telotristat etiprate involves multiple steps, including the formation of the hippurate salt of telotristat ethyl. The synthetic route typically involves the esterification of the carboxylic acid group of telotristat with ethanol to form telotristat ethyl, followed by the formation of the hippurate salt . Industrial production methods are designed to ensure high purity and yield, often involving optimized reaction conditions and purification steps to isolate the desired product.

Properties

IUPAC Name

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPZBUIBYMVEA-CELUQASASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClF3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137608-69-5
Record name Telotristat etiprate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELOTRISTAT ETIPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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